8-Amino-6-azaspiro[3.4]octan-5-one CAS 1546502-59-3 properties
This is an in-depth technical guide on 8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1546502-59-3), a high-value spirocyclic scaffold used in modern drug discovery to enhance physicochemical properties and metabolic stability....
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1546502-59-3), a high-value spirocyclic scaffold used in modern drug discovery to enhance physicochemical properties and metabolic stability.
High-Fsp³ Scaffold for Next-Generation Therapeutics
Abstract
8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1546502-59-3) represents a privileged structural motif in medicinal chemistry, characterized by a spiro-fusion between a cyclobutane ring and a
-lactam (pyrrolidinone). As a "flatland-escaping" building block, it offers a high fraction of sp³-hybridized carbons (), improving solubility and target selectivity compared to traditional aromatic scaffolds. This guide details its physicochemical profile, synthetic methodologies, and application in designing inhibitors for kinases (e.g., SHP2) and GPCRs.
Chemical Profile & Physicochemical Properties[2][3]
The core structure features a rigid spiro[3.4] system. The 8-amino group provides a critical vector for derivatization (e.g., amide coupling), while the 5-one (lactam) serves as a hydrogen bond acceptor/donor pair, mimicking peptide bonds.
1.1 Identity & Constants
Property
Data
CAS Number
1546502-59-3
IUPAC Name
8-Amino-6-azaspiro[3.4]octan-5-one
Molecular Formula
Molecular Weight
140.18 g/mol
SMILES
NC1CNC(=O)C12CCC2
Stereochemistry
Contains one chiral center at C8. CAS 1546502-59-3 typically refers to the racemate; enantiomers are (8R) and (8S).
This method utilizes cyclobutanone as the starting material to build the spiro-junction via a Knoevenagel-type condensation, followed by Michael addition and cyclization.
Condensation: Cyclobutanone reacts with ethyl cyanoacetate (catalyzed by piperidine/AcOH) to form ethyl cyclobutylidenecyanoacetate .
Michael Addition: Addition of nitromethane (or cyanide source) introduces the nitrogen precursor. Note: For the 8-amino analog, a protected glycine equivalent is often used.
Refined Protocol for 8-Amino Variant:
Step 1: Reaction of Cyclobutanone with N-Boc-phosphonoglycine trimethyl ester (Horner-Wadsworth-Emmons) yields the
-unsaturated dehydroamino ester.
Step 2:Cyclopropanation or Michael addition of a carbon nucleophile (e.g., nitromethane) followed by reduction.
Step 3:Cyclization under basic conditions closes the lactam ring.
2.2 Route B: Curtius Rearrangement Strategy
This route is highly effective for generating the amine functionality with defined stereochemistry if chiral starting materials are used.
Spiro-Alkylation: Alkylation of dimethyl malonate with 1,1-bis(bromomethyl)cyclobutane (or similar electrophile) is difficult. Instead, start with spiro[3.4]octane-6,8-dicarboxylic acid derivatives.
Desymmetrization: Selective hydrolysis of the diester.
Curtius Rearrangement: Treatment of the mono-acid with diphenylphosphoryl azide (DPPA) and tert-butanol yields the N-Boc-protected amine .
Final Deprotection: Removal of the Boc group with TFA/DCM yields the target salt.
2.3 Visualization of Synthesis Workflow
The following diagram illustrates the logic flow for selecting the synthesis route based on available precursors and stereochemical requirements.
Caption: Decision tree for synthetic route selection. Route A offers higher stereocontrol for the 8-amino position, while Route B is cost-effective for racemic production.
Applications in Drug Discovery[4][5]
The 8-amino-6-azaspiro[3.4]octan-5-one scaffold is primarily used to replace unstable or planar linkers in drug candidates.
3.1 Structural Advantages
Conformational Restriction: The spiro-fusion locks the
-lactam ring, reducing the entropic penalty upon binding to a protein target.
Vector Positioning: The 8-amino group directs substituents at a precise angle (~109.5°) relative to the spiro core, ideal for accessing hydrophobic pockets in kinases (e.g., SHP2 allosteric sites).
Metabolic Stability: The absence of abstractable protons on the quaternary carbon (C4) and the metabolic robustness of the lactam ring extend half-life (
) in microsomes.
3.2 Case Study: SHP2 Inhibitors
In the development of allosteric SHP2 inhibitors, spirocyclic amines are used to link the "head" group (interacting with the protein tunnel) and the "tail" group (solvent-exposed). The 1546502-59-3 scaffold provides a rigid linker that maintains the critical distance between pharmacophores while improving oral bioavailability compared to piperazine or cyclohexyl linkers.
Handling & Analytical Protocols
4.1 Safety & Stability
Hazard: Irritant (H315, H319, H335). Handle with gloves and in a fume hood.
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
Stability: Stable in aqueous solution at pH 2-12. The lactam ring is resistant to hydrolysis except under extreme acidic/basic conditions at high heat.
4.2 Analytical Validation (HPLC/MS)
To verify purity and identity, use the following validated method:
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Burkhard, J. A., et al. (2010). Improving Physicochemical Properties of Drug Candidates by Saturated Structures: The Case for Spirocyclic Scaffolds. Journal of Medicinal Chemistry, 53(6), 2277–2296. Link
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link
EPA CompTox Chemicals Dashboard. (2024). 8-Amino-6-azaspiro[3.4]octan-5-one Details. U.S. Environmental Protection Agency. Link
ChemicalBook. (2024). CAS 1546502-59-3 Properties and Suppliers. Link
Exploratory
The Spiro[3.4]octane Scaffold: A Gateway to Novel Chemical Space and Enhanced Drug-like Properties
Abstract: In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible molecules.[1][2] This guide provides an in-depth exploration of the spiro[3.4]octane scaffold, a key player in the move towards greater three-dimensionality in drug design. As a Senior Application Scientist, this document will not only detail the inherent benefits of this unique structural motif but also delve into the causal relationships between its distinct architecture and its positive impact on a molecule's medicinal chemistry properties. We will examine how the spiro[3.4]octane core can unlock novel chemical space, serve as a versatile bioisostere, and favorably modulate physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Supported by experimental data, detailed protocols, and illustrative case studies, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of spirocyclic scaffolds to overcome challenges in modern drug discovery.
Introduction: The Imperative to Escape Flatland in Modern Drug Discovery
The over-reliance on flat, aromatic ring systems in drug discovery has led to a saturation of well-explored chemical space and an increase in challenges related to poor solubility, metabolic instability, and off-target effects. The "escape from flatland" concept advocates for the incorporation of more sp³-hybridized centers to create molecules with greater three-dimensionality.[3] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates due to their more defined shapes, which can lead to more specific and higher-affinity interactions with biological targets.[3]
Spirocycles, compounds containing two rings connected by a single common atom, are an exemplary class of scaffolds that embody this principle.[4] Their rigid, three-dimensional frameworks offer a powerful strategy to introduce conformational constraint and explore novel vector spaces for substituent placement. Among the diverse array of spirocyclic systems, the spiro[3.4]octane scaffold, featuring a cyclobutane ring fused to a cyclopentane ring, has emerged as a particularly attractive and accessible building block in medicinal chemistry.
The Spiro[3.4]octane Core: Structural Features and Conformational Landscape
The spiro[3.4]octane scaffold is defined by a central quaternary sp³-hybridized carbon atom, the spiro center, which serves as the single point of connection for a cyclobutane and a cyclopentane ring. This arrangement imparts a rigid, non-planar, and three-dimensional architecture. The conformational flexibility of the scaffold is significantly restricted compared to acyclic or larger monocyclic systems, which is a key attribute for its application in drug design.[2] This rigidity helps to pre-organize appended functional groups into well-defined spatial orientations, which can be crucial for optimizing interactions with a biological target.
Caption: 3D representation of the spiro[3.4]octane scaffold.
The conformational landscape of the spiro[3.4]octane system is characterized by a limited number of low-energy conformations, a direct consequence of the strained cyclobutane ring and the larger cyclopentane ring. This inherent rigidity is a significant advantage in rational drug design, as it reduces the entropic penalty upon binding to a target protein.
Medicinal Chemistry Advantages of the Spiro[3.4]octane Scaffold
The incorporation of a spiro[3.4]octane moiety into a drug candidate can offer a multitude of benefits, ranging from the exploration of novel intellectual property to the fine-tuning of critical drug-like properties.
Enhancing Three-Dimensionality and Exploring Novel Chemical Space
A primary advantage of the spiro[3.4]octane scaffold is its contribution to the overall three-dimensionality of a molecule.[5] By introducing a rigid, sp³-rich core, chemists can design molecules that occupy different regions of chemical space compared to their flatter counterparts.[1][2][3] This not only allows for more precise and selective interactions with the often complex and three-dimensional binding sites of biological targets but also provides a clear path to generating novel intellectual property.[1]
A Versatile Bioisosteric Replacement
The spiro[3.4]octane scaffold can serve as a bioisostere for several common chemical motifs, offering a powerful tool to modulate molecular properties while retaining or improving biological activity.
Saturated Bioisostere for Aromatic Rings: In some instances, the spiro[3.4]octane core can act as a non-planar substitute for a phenyl ring, providing a means to escape the metabolic liabilities often associated with aromatic systems.[6][7]
Piperazine and Morpholine Surrogates: Heterocyclic derivatives, such as diazaspiro[3.4]octanes, have been successfully employed as bioisosteres for piperazine and morpholine.[8] This substitution can lead to improvements in basicity, solubility, and metabolic stability.[2][9]
Property
Parent Compound (with Piperazine)
Analog (with Diazaspiro[3.4]octane)
Rationale for Improvement
Lipophilicity (cLogP)
Often higher
Generally lower
The more compact, 3D structure can reduce the nonpolar surface area.[2]
Aqueous Solubility
Variable
Often improved
The non-planar structure can disrupt crystal lattice packing.[9]
Metabolic Stability
Susceptible to N-dealkylation
Often improved
The spirocyclic core can sterically shield the nitrogen atoms from metabolic enzymes.[2]
pKa
Typically around 8.0-9.0
Can be modulated
The strained ring system can influence the basicity of the nitrogen atoms.[2]
Table 1. Comparative properties of piperazine-containing compounds and their diazaspiro[3.4]octane bioisosteres.
Modulating Physicochemical Properties for Improved Developability
The unique topology of the spiro[3.4]octane scaffold can be leveraged to fine-tune key physicochemical properties that are critical for a compound's developability.
Solubility: The introduction of a spiro[3.4]octane core can disrupt the planarity and symmetry of a molecule, which often leads to a reduction in crystal lattice energy and a corresponding increase in aqueous solubility.[2][9]
Lipophilicity (logP/logD): The sp³-rich nature of the spiro[3.4]octane scaffold generally leads to a lower lipophilicity compared to aromatic systems of similar size.[9] This allows for the modulation of logP/logD into a range that is optimal for balancing permeability and solubility.[3]
Optimizing ADME Properties
The rigid and sterically defined nature of the spiro[3.4]octane scaffold can have a profound impact on a compound's ADME profile.
Metabolic Stability: The quaternary spiro center is inherently resistant to metabolic attack. Furthermore, the rigid framework can sterically hinder adjacent positions that might otherwise be susceptible to metabolism, leading to a significant improvement in metabolic stability and a longer half-life.[2][9][10]
Permeability: While increased sp³ character can sometimes reduce permeability, the compact nature of the spiro[3.4]octane scaffold can help to maintain a favorable balance between solubility and permeability.[11]
Enhancing Potency and Selectivity
The conformational rigidity of the spiro[3.4]octane scaffold is a key factor in its ability to enhance biological activity.
Potency: By locking key pharmacophoric groups in a bioactive conformation, the spiro[3.4]octane core can reduce the entropic penalty of binding to a target, leading to a significant increase in potency.[2][9][12]
Selectivity: The well-defined three-dimensional arrangement of substituents around the spiro[3.4]octane scaffold allows for highly specific interactions with the intended target. This can minimize binding to off-targets and improve the overall selectivity profile of a drug candidate.[2][9]
Synthetic Strategies for Accessing the Spiro[3.4]octane Core
The growing interest in the spiro[3.4]octane scaffold has spurred the development of various synthetic routes to access this valuable building block.[13] These strategies often involve annulation approaches where either the cyclobutane or the cyclopentane ring is formed onto a pre-existing cyclic precursor.[14]
Caption: General synthetic workflow for spiro[3.4]octane derivatives.
Exemplary Protocol: Synthesis of 2-Azaspiro[3.4]octane
This protocol is a conceptual representation based on published methodologies for the synthesis of azaspirocycles.[14]
Objective: To synthesize the 2-azaspiro[3.4]octane core, a valuable building block for introducing the spiro[3.4]octane motif as a piperidine or pyrrolidine bioisostere.
Step 1: Synthesis of a Cyclopentane Precursor
Start with commercially available cyclopentanone.
Perform a Wittig reaction with a suitable phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) to generate the corresponding enol ether.
Hydrolyze the enol ether under acidic conditions to yield cyclopentanecarbaldehyde.
Step 2: Formation of the Azetidine Ring via Annulation
Convert the aldehyde to an oxime by reacting with hydroxylamine hydrochloride.
Reduce the oxime to the corresponding aminomethylcyclopentane.
Protect the primary amine with a suitable protecting group (e.g., Boc or Cbz).
Introduce a leaving group (e.g., tosylate or mesylate) on a carbon atom that will form the four-membered ring. This can be achieved through various multi-step sequences starting from a suitable cyclopentane derivative.
Induce intramolecular cyclization under basic conditions to form the protected 2-azaspiro[3.4]octane.
Step 3: Deprotection
Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final 2-azaspiro[3.4]octane.
Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Studies in Drug Discovery
The practical application of the spiro[3.4]octane scaffold is best illustrated through its successful implementation in drug discovery programs.
Diazaspiro[3.4]octanes as Antimalarial Agents
A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[15] The sp³-rich, novel scaffold provided an excellent starting point for a hit-to-lead optimization program. Structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar potency and transmission-blocking activity.[15] The spirocyclic core was crucial for achieving the desired activity and provided a unique chemical space to explore.
Spiro[3.4]octane Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors
In a program aimed at developing reversible MAGL inhibitors, researchers employed a bioisosteric replacement strategy where a spiro[3.4]octane-based moiety was designed to mimic the conformation of a more flexible ethylene spacer in a lead compound.[16] This "spiro formation" strategy successfully fixed the active conformation, leading to enhanced potency and improved ligand efficiency. This case study exemplifies the power of using the spiro[3.4]octane scaffold to enforce a bioactive conformation.
Future Perspectives and Conclusion
The spiro[3.4]octane scaffold represents a significant opportunity in medicinal chemistry to access novel, three-dimensional chemical space and to address many of the challenges associated with traditional "flat" molecules.[17] While the synthesis of spirocycles can be more complex than that of their achiral, planar counterparts, the increasing availability of spirocyclic building blocks and the development of more efficient synthetic methodologies are making these scaffolds more accessible to medicinal chemists.[10][12]
Increased three-dimensionality and access to novel chemical space.
Versatility as a bioisosteric replacement for common chemical motifs.
Favorable modulation of physicochemical properties such as solubility and lipophilicity.
Enhancement of ADME properties, particularly metabolic stability.
Improvement in potency and selectivity through conformational constraint.
As the demand for innovative therapeutics continues to grow, the spiro[3.4]octane scaffold is poised to become an increasingly important tool in the medicinal chemist's armamentarium for the design and development of the next generation of medicines.
References
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
Spirocyclic Scaffolds in Medicinal Chemistry.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
Spiro[3.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
Identification and Profiling of a Novel Diazaspiro[3.
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
The use of spirocyclic scaffolds in drug discovery. PubMed.
Spiro Compounds. Chemenu.
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][10][13]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.
Recent in vivo advances of spirocyclic scaffolds for drug discovery.
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
An In-Depth Technical Guide to 8-Amino-6-azaspiro[3.4]octan-5-one: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the quest for novel molecular architectures tha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged motifs. Their inherent three-dimensionality offers a departure from the "flatland" of traditional aromatic compounds, providing a rigid and structurally unique core that can enhance target selectivity, metabolic stability, and overall drug-likeness.[1][2] This guide focuses on a particularly valuable building block within this class: 8-Amino-6-azaspiro[3.4]octan-5-one. Its unique combination of a spirocyclic framework, a lactam moiety, and a primary amine functional group makes it a versatile synthon for the construction of complex and biologically active molecules.
This technical guide provides a comprehensive overview of 8-Amino-6-azaspiro[3.4]octan-5-one, including its fundamental molecular and physicochemical properties, a detailed look at its synthesis, its applications in drug discovery, and essential safety information.
Molecular and Physicochemical Properties
8-Amino-6-azaspiro[3.4]octan-5-one is a chiral, non-aromatic heterocyclic compound. Its core structure consists of a cyclobutane ring fused to a five-membered lactam (pyrrolidinone) ring at a single carbon atom, the spiro center. The presence of a primary amine at the 8-position provides a key handle for further functionalization.
While specific, detailed, and publicly available experimental protocols for the synthesis of 8-Amino-6-azaspiro[3.4]octan-5-one are not abundant in the primary literature, the general strategies for constructing functionalized azaspiro[3.4]octane cores are well-documented.[1] These approaches often involve multi-step sequences that build the spirocyclic framework through key bond-forming reactions. A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This should be considered a general conceptual pathway, and optimization would be required for a specific laboratory setting.
Note: The specific choice of protecting groups for the amino acid and reaction conditions for each step are critical for the success of the synthesis and would need to be determined through careful literature review of related syntheses and experimental optimization.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the protons on the cyclobutane ring, the methylene protons adjacent to the lactam nitrogen and carbonyl group, the methine proton at the 8-position, the amine protons, and the lactam N-H proton. The chemical shifts and coupling patterns would be indicative of the rigid spirocyclic structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals corresponding to the carbonyl carbon of the lactam, the spiro carbon, the methine carbon bearing the amino group, and the four methylene carbons of the cyclobutane and pyrrolidinone rings.
IR (Infrared) Spectroscopy: Key characteristic absorption bands would include N-H stretching vibrations for the primary amine and the lactam, a strong C=O stretching vibration for the lactam carbonyl group, and C-H stretching and bending vibrations for the aliphatic portions of the molecule.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (140.18 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules such as ammonia or carbon monoxide.
Applications in Drug Discovery
The true value of 8-Amino-6-azaspiro[3.4]octan-5-one lies in its application as a versatile building block in the synthesis of novel drug candidates. The azaspiro[3.4]octane core is increasingly being incorporated into molecules targeting a wide range of diseases.[1] The primary amine of 8-Amino-6-azaspiro[3.4]octan-5-one serves as a convenient point for chemical modification, allowing for the introduction of various pharmacophoric groups through reactions such as amidation, alkylation, or sulfonylation.
The rigid spirocyclic scaffold helps to position these appended functional groups in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for the biological target. Furthermore, the introduction of a spiro center can improve metabolic stability by blocking potential sites of metabolism.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 8-Amino-6-azaspiro[3.4]octan-5-one. Based on available safety data, the compound is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.
Hazard Statements: H302 (Harmful if swallowed).
Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
8-Amino-6-azaspiro[3.4]octan-5-one is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique spirocyclic structure, coupled with strategically placed functional groups, offers a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. As the demand for three-dimensional molecular scaffolds continues to grow, the importance of synthons like 8-Amino-6-azaspiro[3.4]octan-5-one in the drug discovery pipeline is set to increase.
The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Office of Scientific and Technical Information. [Link]
Procedimiento para la preparacion de 8-azabiciclo[3.2.1]octan-3- oles sustituidos.
Analysis of amino acid copolymer compositions. PubChem. [Link]
Engineering 3D-Richness: A Technical Guide to sp3-Rich Spirocyclic Building Blocks
Executive Summary The "Escape from Flatland" paradigm has fundamentally shifted small molecule drug discovery from planar, aromatic-heavy scaffolds toward three-dimensional (3D), sp3-rich architectures.[1][2] Spirocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Escape from Flatland" paradigm has fundamentally shifted small molecule drug discovery from planar, aromatic-heavy scaffolds toward three-dimensional (3D), sp3-rich architectures.[1][2] Spirocyclic building blocks—specifically spiro[3.3]heptanes , azaspirocycles , and spirocyclic oxetanes —represent the vanguard of this shift. These scaffolds offer a unique solution to the "molecular obesity" crisis (high MW/Lipophilicity) by increasing fraction sp3 (Fsp3) without significantly inflating molecular weight.
This guide provides a technical deep-dive into the design, synthesis, and application of these scaffolds. It details how replacing traditional rings (morpholine, piperazine, gem-dimethyl) with spirocyclic bioisosteres can dramatically improve aqueous solubility, metabolic stability, and target selectivity.
The "Escape from Flatland" Imperative
The Fsp3 Metric and Clinical Success
The correlation between molecular saturation and clinical success is well-documented.[1] Planar aromatic rings, while easy to synthesize via Suzuki-Miyaura couplings, often suffer from poor solubility and high promiscuity due to non-specific hydrophobic stacking.
Target: Successful drug candidates typically exhibit Fsp3 > 0.42.[1][2]
Impact: Increasing 3D character disrupts crystal lattice energy (improving solubility) and creates more complex vectors for specific protein-ligand binding.[2]
Visualizing the Transition
The following diagram illustrates the strategic shift from flat aromatics to spirocyclic scaffolds.
Figure 1: The "Escape from Flatland" workflow showing the transition from planar aromatics to 3D spirocycles to resolve physicochemical liabilities.
Structural Classes & Bioisosterism[1][2]
The Spiro[3.3]heptane Family
The spiro[3.3]heptane core is a rigid, non-planar scaffold that serves as an ideal surrogate for 6-membered heterocycles.
2,6-Diazaspiro[3.3]heptane: A bioisostere for piperazine .[4] The distance between the two nitrogen atoms is similar, but the spirocycle forces a specific vector that can improve selectivity.
2-Oxa-6-azaspiro[3.3]heptane: A bioisostere for morpholine .[1][2][5] It retains the hydrogen bond acceptor (oxygen) and basic amine but eliminates the metabolically labile C-H bonds adjacent to the heteroatoms found in morpholine.
Spirocyclic Oxetanes
Pioneered by the Carreira group, spirocyclic oxetanes are powerful tools for modulating lipophilicity.[6]
Gem-dimethyl replacement: Replacing a gem-dimethyl group with a spiro-oxetane reduces LogP by ~1.0 unit while maintaining steric bulk.[1][2]
Carbonyl replacement: The oxetane oxygen acts as a hydrogen bond acceptor similar to a carbonyl but is chemically inert to nucleophiles.
Matched Pair Analysis: Physicochemical Impact
The table below summarizes the quantitative impact of switching to spirocyclic cores.
Synthesis of spiro[3.3]heptanes often challenges process chemists due to ring strain and the formation of quaternary centers. Below is a validated, scalable protocol for a key intermediate used in tuberculosis drug discovery (TBI-223).
Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Source: Org. Process Res. Dev. 2023, 27, 5, 876–885.
Objective: To synthesize a spirocyclic aryl amine without using expensive protecting groups or unstable oxalate salts.
Reaction Scheme
Figure 2: Scalable 2-step synthesis of a spirocyclic bioisostere from commodity flame retardants.
Step-by-Step Methodology
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
Purity: >99% (Re-crystallization from EtOH if necessary).
Strategic Decision Guide
When should you deploy a spirocyclic building block? Use this decision tree to guide your scaffold hopping strategy.
Figure 3: Decision matrix for selecting spirocyclic bioisosteres based on ADME liabilities.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry. Link
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.[6][12] Angewandte Chemie International Edition. Link
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
Beiger, J. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[1][2][10] Organic Process Research & Development. Link[10]
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Link
A Comprehensive Technical Guide to the Solubility Assessment of 8-Amino-6-azaspiro[3.4]octan-5-one for Drug Discovery and Development
Introduction: The Critical Role of Solubility in Modern Drug Discovery In the landscape of contemporary drug discovery, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical param...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Modern Drug Discovery
In the landscape of contemporary drug discovery, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical parameter that profoundly influences its journey from a promising hit to a viable clinical candidate.[][2] Poor solubility is a primary contributor to suboptimal pharmacokinetic profiles, leading to challenges in formulation, variable absorption, and ultimately, diminished bioavailability.[3][4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; an insoluble compound, regardless of its in vitro potency, will likely fail in vivo.[][2] Therefore, a thorough and early characterization of solubility is not merely a data collection exercise but a critical step in risk mitigation and strategic pipeline advancement.[5][6]
This guide focuses on 8-Amino-6-azaspiro[3.4]octan-5-one , a novel heteroatomic spirocyclic compound. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry.[7][8] Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility, alongside enhanced target engagement and metabolic stability.[9][10] The presence of an amino group and a lactam moiety within the 8-Amino-6-azaspiro[3.4]octan-5-one structure suggests a pH-dependent solubility profile, a crucial consideration for its transit through the variable pH environments of the gastrointestinal tract.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for determining, understanding, and interpreting the solubility data of 8-Amino-6-azaspiro[3.4]octan-5-one, using it as a representative case for novel spirocyclic amines. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the strategic implications of the obtained data in the broader context of drug development.
Physicochemical Properties of 8-Amino-6-azaspiro[3.4]octan-5-one
While specific, experimentally determined solubility values for 8-Amino-6-azaspiro[3.4]octan-5-one are not widely published, a preliminary assessment of its structure allows for the prediction of its physicochemical behavior. A summary of its known and predicted properties is presented in Table 1.
Property
Value/Prediction
Source
Molecular Formula
C₇H₁₂N₂O
-
Molecular Weight
140.18 g/mol
-
CAS Number
1546502-59-3
-
Predicted LogP
-0.53
Commercial Supplier Data
Predicted pKa (Basic)
8.5 - 9.5 (Amine)
Chemical Structure Analysis
**Predicted pKa (Acidic) **
>14 (Amide N-H)
Chemical Structure Analysis
Hydrogen Bond Donors
2
Chemical Structure Analysis
Hydrogen Bond Acceptors
2
Chemical Structure Analysis
Fraction of sp³ carbons (Fsp³)
0.86
Chemical Structure Analysis
The high fraction of sp³ hybridized carbons (Fsp³) is characteristic of spirocyclic compounds and is generally correlated with improved solubility compared to flat, aromatic molecules.[10] The predicted LogP value of -0.53 suggests that the compound is hydrophilic, which is favorable for aqueous solubility. The presence of a primary amine, a basic functional group, indicates that the solubility of 8-Amino-6-azaspiro[3.4]octan-5-one will be highly dependent on pH, with significantly greater solubility expected in acidic environments where the amine is protonated.
Experimental Determination of Solubility: A Two-Tiered Approach
A robust assessment of a compound's solubility involves a multi-faceted experimental approach, typically divided into two key phases: high-throughput kinetic screening in early discovery and definitive thermodynamic measurement during lead optimization.[11]
In the early stages of drug discovery, where numerous compounds are synthesized and evaluated, a rapid assessment of solubility is required to triage candidates.[12] Kinetic solubility assays serve this purpose by providing a high-throughput, albeit less precise, measure of a compound's propensity to precipitate from a supersaturated solution.[13] The most common method for this is nephelometry.[14][15]
Principle of Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution.[15] A compound is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate, and the resulting turbidity is quantified by a nephelometer.[14]
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
1. Materials and Reagents:
8-Amino-6-azaspiro[3.4]octan-5-one (or test compound)
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Amino-6-azaspiro[3.4]octan-5-one in DMSO.
Serial Dilution: Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
Addition to Aqueous Buffer: Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a 384-well plate.
Initiation of Precipitation: Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%. Mix thoroughly.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.[16]
Measurement: Measure the light scattering in each well using a nephelometer.[15]
3. Data Analysis and Interpretation:
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank (DMSO + buffer). This "cloud point" represents the limit of kinetic solubility under the assay conditions.[14] The data is typically plotted as relative nephelometry units (RNU) versus compound concentration.
Causality and Self-Validation: The use of a high concentration DMSO stock solution is a practical necessity for high-throughput screening but also the reason this is a kinetic and not a thermodynamic measurement. The rapid dilution into an aqueous buffer creates a supersaturated state that may not reflect the true equilibrium solubility.[17] The 2-hour incubation period is a standardized compromise between throughput and allowing for the formation of a detectable precipitate.[16] The protocol is self-validating through the inclusion of high and low solubility control compounds in each assay plate, ensuring the system is performing as expected.
As a compound progresses to the lead optimization stage, a more accurate and fundamentally significant measure of its solubility is required.[18] Thermodynamic, or equilibrium, solubility is defined as the concentration of a saturated solution when excess solid material is in equilibrium with the solution.[19] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[17][20]
Principle of the Shake-Flask Method: An excess amount of the solid compound is added to a specific buffer, and the mixture is agitated until equilibrium is reached.[17] The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is determined, typically by High-Performance Liquid Chromatography (HPLC).[18]
Experimental Protocol: pH-Dependent Thermodynamic Solubility by Shake-Flask Method
1. Materials and Reagents:
8-Amino-6-azaspiro[3.4]octan-5-one (solid powder)
Aqueous buffers:
0.1 M HCl (pH ~1.2)
0.1 M Acetate buffer (pH 4.5)
0.1 M Phosphate buffer (pH 6.8 and 7.4)
HPLC-grade acetonitrile and water with 0.1% formic acid (mobile phases)
HPLC system with UV detector
Orbital shaker/incubator
Syringe filters (e.g., 0.45 µm PVDF)
2. Procedure:
Sample Preparation: Add an excess amount of solid 8-Amino-6-azaspiro[3.4]octan-5-one (e.g., 2 mg) to separate vials containing 1 mL of each aqueous buffer.
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[12]
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
Quantification: Prepare a standard curve of 8-Amino-6-azaspiro[3.4]octan-5-one of known concentrations. Analyze the filtered samples and the standards by a validated HPLC-UV method.
pH Measurement: Measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.
3. Data Analysis and Interpretation:
Calculate the concentration of 8-Amino-6-azaspiro[3.4]octan-5-one in each filtered sample using the standard curve. This concentration represents the thermodynamic solubility at that specific pH. The results should be reported in µg/mL or µM.
Causality and Self-Validation: The extended incubation period (24-48 hours) is critical to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[21] Using multiple buffers across a physiologically relevant pH range is essential for a compound with an ionizable center, like the amino group in our target molecule, as it reveals the pH-solubility profile.[18] The protocol's integrity is validated by ensuring that the amount of solid added is truly in excess (i.e., undissolved solid is visible at the end of the experiment) and by verifying the stability of the compound in each buffer over the incubation period.
Visualizing the Solubility Assessment Workflow
The logical flow of solubility assessment, from high-throughput screening to definitive thermodynamic measurement, can be visualized as a decision-gated process.
Caption: A workflow diagram illustrating the progression of solubility assessment from early to late-stage drug discovery.
Interpreting Solubility Data: Strategic Implications for Drug Development
The solubility data for 8-Amino-6-azaspiro[3.4]octan-5-one, once generated, will be a cornerstone for several critical development decisions.
pH-Solubility Profile and Oral Absorption
Given the basic amine, the solubility of 8-Amino-6-azaspiro[3.4]octan-5-one is expected to be highest in the acidic environment of the stomach (pH 1-3) and decrease as it moves into the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), the primary site of drug absorption.[3] This "pH-drop" can lead to precipitation in the gut, which may limit the amount of dissolved drug available for absorption.
Caption: The relationship between gastrointestinal pH, solubility, and potential for precipitation of a basic compound.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[2] Determining the solubility of 8-Amino-6-azaspiro[3.4]octan-5-one across the pH range of 1.2 to 6.8 is essential for its BCS classification.[2] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over this pH range.[2] This classification, combined with permeability data, will guide formulation development and regulatory strategies.[5]
Formulation Strategies
Should 8-Amino-6-azaspiro[3.4]octan-5-one exhibit low solubility, particularly in the intestinal pH range, several formulation strategies can be employed to enhance its bioavailability:[22][23][24]
Salt Formation: Creating a salt of the basic amine with an appropriate counter-ion can significantly improve its dissolution rate and apparent solubility.
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can prevent precipitation and maintain a supersaturated concentration in the gut.[25]
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, thereby enhancing the dissolution rate.[26]
Lipid-Based Formulations: For more lipophilic compounds, incorporation into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[25]
The selection of a suitable strategy will depend on the degree of the solubility challenge and other physicochemical properties of the molecule.
Caption: A decision tree for selecting a formulation strategy based on solubility data.
Conclusion
The solubility of 8-Amino-6-azaspiro[3.4]octan-5-one is a critical attribute that will dictate its success as a potential therapeutic agent. While specific data for this molecule is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its comprehensive solubility assessment. By employing a tiered approach, starting with high-throughput kinetic screening and progressing to definitive thermodynamic measurements, researchers can efficiently characterize its solubility profile. This data is not an endpoint but a critical input for strategic decision-making in medicinal chemistry, ADME science, and pharmaceutical development. Understanding the pH-dependent solubility and its implications for oral absorption will enable the rational design of formulations that can maximize the therapeutic potential of this promising spirocyclic scaffold.
References
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-20.
Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. [Link]
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
Gullapalli, R. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. American Journal of PharmTech Research, 1(1), 1-18.
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
TheraIndx LifeSciences. In Vitro ADME Screening & In Vitro Screening Services. [Link]
Genesis Drug Discovery & Development. In Vitro ADME. [Link]
Huuskonen, J., & Livingstone, D. J. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmacy and Pharmacology, 60(4), 439-444.
Galetin, A., & Burt, H. (2020). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 107(3), 650-661.
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
Al-Ghaban, F., & Al-Kassas, R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 9(5), 289-297.
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Ingenta Connect. (2008, April 1). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 13(1), 1-13.
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-36.
Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
Caron, S., & Mulvihill, M. J. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(1), 1-5.
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
Whitepaper: Novel Azaspiroalkane Scaffolds for Next-Generation Compound Libraries
A Technical Guide for Drug Discovery Professionals Abstract The pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a paramount objective in modern drug discovery. Flat, sp2-rich molecules that ha...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a paramount objective in modern drug discovery. Flat, sp2-rich molecules that have dominated screening collections are often associated with promiscuity and poor physicochemical properties. Azaspiroalkanes, bicyclic systems joined by a single quaternary carbon atom, represent a class of "privileged scaffolds" that offer a rigid, structurally complex, and spatially defined framework. This guide details the strategic rationale for employing azaspiroalkane cores in library design, provides an in-depth analysis of robust synthetic methodologies for their construction, and presents a practical framework for diversity-oriented synthesis to generate high-quality compound libraries for screening.
The Imperative for Three-Dimensionality in Drug Discovery
The biological targets of therapeutic intervention—enzymes, receptors, and protein-protein interfaces—are intricate, three-dimensional entities. Successful ligand binding depends on a precise geometric and electrostatic complementarity between the small molecule and its target. Over-reliance on predominantly flat, aromatic compounds in high-throughput screening (HTS) libraries has led to a saturation of this chemical space and a decline in the discovery of novel, developable leads.
Azaspiroalkane scaffolds directly address this "flatland" problem. The central spirocyclic carbon atom projects substituent vectors in well-defined, orthogonal directions, enabling a more comprehensive exploration of the chemical space surrounding a biological target. This inherent three-dimensionality confers several advantages:
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit higher aqueous solubility, lower lipophilicity (logP), and improved metabolic stability.[1][2]
Enhanced Target Selectivity: The rigid conformational constraint of the spirocyclic core reduces the entropic penalty upon binding and can lock substituents in an optimal orientation for interacting with a specific target, thereby minimizing off-target effects.[1][2]
Novel Intellectual Property: The exploration of uncharted spirocyclic chemical space provides fertile ground for generating novel intellectual property.
The fraction of sp3-hybridized carbons (Fsp3) is a recognized metric for assessing the three-dimensionality and potential success of a clinical candidate. Azaspiroalkanes inherently possess a high Fsp3 count, correlating with improved clinical outcomes.[1]
Core Synthetic Strategies for Azaspiroalkane Scaffolds
The efficient and scalable synthesis of the core scaffold is the foundation of any successful library design effort. Several powerful synthetic strategies have emerged for the construction of azaspiroalkanes, each with distinct advantages and considerations for library production.
Strategy 1: Intramolecular [3+2] Cycloaddition
The 1,3-dipolar cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a powerful C-C and C-O bond-forming reaction that can be strategically employed in an intramolecular fashion to construct the azaspirocyclic core.[3][4]
Causality of the Approach: This strategy is highly effective because it rapidly builds complexity. A linear precursor containing both a nitrone and an alkene tethered to a common ring is induced to cyclize, forming a tricyclic isoxazolidine intermediate in a single, often highly stereoselective, step. The N-O bond of this intermediate can then be readily cleaved via reduction (e.g., with Zn/acetic acid or H₂/Pd-C) to reveal the final azaspiroalkane.
Caption: Workflow for Azaspiroalkane Synthesis via [3+2] Cycloaddition.
This method allows for the strategic placement of functionality. Substituents on the starting cyclic ketone and the alkene tether can be varied to serve as future diversification points.[5]
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic and heterocyclic compounds. It employs well-defined ruthenium catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond by joining two terminal alkene moieties within a single molecule, releasing ethylene as the only byproduct.[6]
Causality of the Approach: The choice of RCM is driven by its exceptional functional group tolerance and reliability. For azaspiroalkane synthesis, a nitrogen-containing ring is prepared with two appended alkene "arms." The RCM reaction efficiently closes the second ring of the spirocycle. The choice of catalyst is critical; second-generation catalysts like the Hoveyda-Grubbs II catalyst often provide superior activity and stability, especially for electron-rich nitrogen heterocycles.[2][7] The resulting double bond in the newly formed ring serves as a convenient handle for further functionalization (e.g., hydrogenation, dihydroxylation, epoxidation).
Caption: General Workflow for Azaspiroalkane Synthesis via RCM.
Strategy 3: Multi-Component Reactions (MCRs)
MCRs are highly convergent reactions where three or more starting materials combine in a single pot to form a complex product that incorporates atoms from all reactants.[8][9] This approach is exceptionally powerful for library synthesis due to its inherent efficiency and ability to rapidly generate structural diversity.
Causality of the Approach: MCRs are chosen for their operational simplicity and atom economy. For azaspiroalkanes, a typical MCR might involve a cyclic ketone, an amine, and a third component like thioglycolic acid or an isocyanide.[9] The reaction proceeds through a cascade of intermediates, assembling the spirocyclic core in one step. The diversity of the final library is directly controlled by the diversity of the input building blocks, making this a highly modular approach.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on the specific goals of the library design, including desired scaffold complexity, scale, and available starting materials.
Strategy
Key Advantages
Considerations & Limitations
Typical Yields
Ref.
Intramolecular [3+2] Cycloaddition
High stereocontrol, rapid complexity generation.
Requires multi-step precursor synthesis; thermal conditions can limit functional group tolerance.
A well-designed library does not merely contain many compounds; it strategically explores relevant chemical space. Diversity-Oriented Synthesis (DOS) provides a framework for this process.[14][15][16]
The Core Principle of DOS: Start with a common core scaffold and introduce diversity by reacting it with a variety of building blocks at specific, strategically chosen "exit vectors" or points of functionalization.
Caption: Logical Flow of a Diversity-Oriented Library Synthesis.
For an azaspiroalkane scaffold, the key diversification points are typically:
The Ring Nitrogen(s): The secondary amine(s) are ideal handles for diversification. They can be acylated with a library of carboxylic acids, reductively aminated with a library of aldehydes, or arylated via Buchwald-Hartwig coupling.
Appended Functional Groups: Functional groups incorporated during the core synthesis (e.g., esters, hydroxyl groups) can be used for further reactions. An ester can be converted to a library of amides, while a hydroxyl group can be converted to ethers or esters.
The Importance of Protecting Groups: In multi-step syntheses, orthogonal protecting group strategies are essential.[17][18][19] For example, one nitrogen atom can be protected with a Boc group (acid-labile) while another is protected with a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection and functionalization of one site without affecting the other, enabling the creation of highly complex and precisely designed molecules.
Experimental Protocol: Synthesis of a 1,7-Diazaspiro[4.4]nonane Core
This protocol provides a self-validating, reproducible method for the synthesis of a versatile diazaspiroalkane core, adapted from validated literature procedures.
Step 1: Synthesis of Di-allyl Precursor (N-Boc-diallylamine)
To the Reaction Vessel: To a solution of diallylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Work-up: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Step 2: Ring-Closing Metathesis (RCM)
To the Reaction Vessel: Dissolve the N-Boc-diallylamine (1.0 eq) in anhydrous, degassed DCM (0.1 M) under an argon atmosphere.
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation Catalyst (0.5-2.0 mol%). Rationale: This catalyst is chosen for its high stability and activity in the presence of the potentially coordinating amine functionality.[7]
Reaction: Heat the mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction by TLC or GC-MS for the consumption of starting material.
Work-up: Cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes. Concentrate the mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2,3,4,7-tetrahydro-1H-azepine.
Step 3: Deprotection and Final Scaffold Formation
To the Reaction Vessel: Dissolve the purified product from Step 2 in DCM (0.2 M).
Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ (aq) until the aqueous layer is basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the free base of the azaspiroalkane core.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
Azaspiroalkane scaffolds offer a compelling and validated strategy to escape the limitations of flat chemical space in drug discovery. The synthetic methodologies outlined in this guide—particularly RCM and MCRs—provide robust and scalable pathways for producing these valuable cores. By combining these powerful synthetic tools with a strategic, diversity-oriented approach to library design, researchers can generate novel, high-quality compound collections with a greater probability of yielding potent, selective, and developable clinical candidates. The continued development of novel cyclization reactions and asymmetric catalytic methods will further expand the accessible chemical space of azaspiroalkanes, solidifying their role as a cornerstone of next-generation medicinal chemistry.
References
Confalone, P., & Huie, E. (2004). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Wikipedia contributors. (2023). Nitrone-olefin (3+2) cycloaddition. Wikipedia, The Free Encyclopedia. Available at: [Link]
Confalone, P., & Huie, E. (2004). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Semantic Scholar. Available at: [Link]
Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
Wang, Z. J., et al. (2013). A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Andrea Robinson Group. Available at: [Link]
Request PDF. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]
Molecules. (n.d.). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. MDPI. Available at: [Link]
Reyes, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. Available at: [Link]
Confalone, P., & Huie, E. (2004). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Semantic Scholar. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]
Request PDF. (n.d.). Ruthenium Olefin Metathesis Catalysts with Frozen NHC Ligand Conformations. ResearchGate. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Catalysts. (n.d.). Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy. MDPI. Available at: [Link]
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
Molecular Diversity. (2021). Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins. Springer Link. Available at: [Link]
European Journal of Organic Chemistry. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Wiley Online Library. Available at: [Link]
Murray, T. F., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega. Available at: [Link]
Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis. David Spring's group. Available at: [Link]
Neipp, C. E., & Martin, S. F. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry. Available at: [Link]
Spring, D. R. (n.d.). An Introduction to Diversity-Oriented Synthesis. David Spring's group. Available at: [Link]
Natural Product Reports. (2021). Intramolecular cycloaddition of nitrones in total synthesis of natural products. RSC Publishing. Available at: [Link]
The Chemical Record. (2008). Diversity‐oriented synthesis. Wiley Online Library. Available at: [Link]
RSC Advances. (2016). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. RSC Publishing. Available at: [Link]
Galloway, W. R. J. D., et al. (2010). Diversity-oriented synthesis: producing chemical tools for dissecting biology. Chemical Society Reviews. Available at: [Link]
Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances. Available at: [Link]
Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available at: [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
Molecules. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
de la Torre, M. C., & Sierra, M. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]
Request PDF. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Available at: [Link]
Request PDF. (n.d.). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. ResearchGate. Available at: [Link]
Molecules. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Strategy for the Synthesis of Anticancer Drugs. MDPI. Available at: [Link]
An In-depth Technical Guide to the Stereochemistry of (8R)-8-Amino-6-azaspiro[3.4]octan-5-one Authored by a Senior Application Scientist Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemistry of (8R)-8-Amino-6-azaspiro[3.4]octan-5-one
Authored by a Senior Application Scientist
Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a progressive shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[1] Their inherent rigidity and well-defined spatial arrangement of substituents offer a powerful strategy to enhance key drug properties such as potency, selectivity, and metabolic stability.[2] The 6-azaspiro[3.4]octan-5-one core, a type of spiro-γ-lactam, is a particularly privileged motif found in a range of biologically active molecules.[3]
The introduction of stereocenters into these rigid frameworks exponentially increases the chemical space that can be explored. However, it also introduces the critical challenge of stereocontrol. The biological activity of enantiomers can differ profoundly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity. This guide focuses specifically on the stereochemistry of (8R)-8-Amino-6-azaspiro[3.4]octan-5-one , a chiral building block of significant interest. We will delve into the principles and practical methodologies for its stereoselective synthesis and the robust analytical techniques required for unambiguous stereochemical assignment.
Caption: Figure 1: Structure of (8R)-8-Amino-6-azaspiro[3.4]octan-5-one.
Part 1: Stereoselective Synthesis Strategies
Controlling the absolute stereochemistry at the C8 position is paramount. Two primary strategies are employed: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.
Asymmetric Synthesis: A Proactive Approach
Asymmetric synthesis is often the more elegant and economically favorable approach, avoiding the loss of 50% of the material inherent in classical resolution. A plausible and effective strategy for constructing the spiro-γ-lactam core is through a formal [3+2] cycloaddition reaction.[4]
The causality behind this choice lies in the ability to use chiral catalysts or auxiliaries to influence the facial selectivity of the reaction, thereby directing the formation of one enantiomer over the other. For instance, a chiral ligand complexed to a metal catalyst can create a chiral environment that forces the reactants to approach each other in a specific orientation.
This protocol is a representative example based on established methodologies for spiro-γ-lactam synthesis.[4]
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral bis(oxazoline) (Box) ligand (1.1 mol%) and Cu(OTf)₂ (1.0 mol%).
Reaction Setup: Add anhydrous, degassed dichloromethane (DCM) and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
Reactant Addition: Cool the catalyst solution to 0 °C. Add the imine precursor (1.0 eq) followed by the dropwise addition of the α,β-unsaturated ester (1.2 eq) over 30 minutes.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS.
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the protected spiro-lactam intermediate.
Deprotection: Subject the purified intermediate to standard deprotection conditions (e.g., hydrogenation for a Cbz group, TFA for a Boc group) to yield the final (8R)-8-amino-6-azaspiro[3.4]octan-5-one.
Diastereomeric Resolution: A Classical Approach
When an efficient asymmetric synthesis is not available, resolution of a racemic mixture is a viable alternative. This method relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.
Caption: Figure 3: Workflow for diastereomeric resolution.
The key to this process is that diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their physical separation.[5] The choice of resolving agent is critical; it must be enantiomerically pure and form stable, easily separable salts with the amine.
Part 2: Stereochemical Characterization
Once the chiral molecule is synthesized, its stereochemical integrity must be rigorously verified. This is a multi-step, self-validating process that confirms both the enantiomeric purity (how much of the desired enantiomer is present) and the absolute configuration (the actual R/S assignment).
Determination of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the ratio of enantiomers in a sample, expressed as enantiomeric excess (e.e.).
Data Presentation: Chiral HPLC Analysis
Parameter
Condition
Rationale
Column
Polysaccharide-based CSP (e.g., CHIRALCEL OD-H)
These phases offer broad applicability and excellent resolving power for a wide range of chiral compounds, including amines.[5]
Mobile Phase
Hexane/Isopropanol (90:10) + 0.1% Diethylamine
The non-polar/polar solvent system allows for tuning of retention times. Diethylamine is a common additive used to improve peak shape for basic analytes like amines by masking residual silanols on the silica support.
Flow Rate
1.0 mL/min
A standard analytical flow rate that provides a good balance between resolution and run time.
Detection
UV at 220 nm
The lactam carbonyl provides a suitable chromophore for UV detection.
Expected Result
Baseline separation of (8R) and (8S) peaks
For an enantiopure sample, only one peak corresponding to the (8R) enantiomer should be observed above the limit of quantification.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Racemic Standard Injection: First, inject a sample of the racemic material to determine the retention times of both the (8R) and (8S) enantiomers and confirm baseline resolution.
Sample Injection: Inject the synthesized sample under the same conditions.
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Determination of Stereochemistry
While chiral HPLC confirms enantiopurity, it does not assign the absolute configuration. For this, spectroscopic and crystallographic methods are essential.
2.2.1 NMR Spectroscopy for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is invaluable for determining the relative configuration of diastereomers or the conformation of cyclic systems.[6] In a NOESY spectrum, cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. By analyzing these spatial relationships, one can deduce the relative orientation of substituents on the ring system.[7]
2.2.2 X-ray Crystallography for Absolute Configuration
The unequivocal, "gold standard" method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction.[4][8] This technique maps the electron density of a crystalline sample, providing a 3D model of the molecule that directly reveals the spatial arrangement of every atom. To determine the absolute configuration (R vs. S), the analysis often requires the presence of an atom heavy enough to cause anomalous dispersion of the X-rays (e.g., bromine, or the sulfur in a tosylate derivative).
Caption: Figure 4: Workflow for absolute configuration determination.
Part 3: Application in Drug Development
(8R)-8-Amino-6-azaspiro[3.4]octan-5-one is not an end-product but a valuable chiral building block. Its bifunctional nature—a primary amine for amide bond formation or reductive amination, and a lactam for further chemistry—makes it a versatile scaffold. Incorporating this specific stereoisomer into a lead compound can lead to optimized interactions with a biological target, enhancing potency and selectivity.[2][9][10][11][12] The rigid spirocyclic core helps lock the conformation of the appended pharmacophores, reducing the entropic penalty upon binding to a protein target.
Conclusion
The stereochemistry of (8R)-8-Amino-6-azaspiro[3.4]octan-5-one is a critical aspect that dictates its utility as a high-value building block in drug discovery. A thorough understanding and application of stereoselective synthesis, whether through asymmetric catalysis or classical resolution, are essential for its efficient production. Furthermore, a rigorous and multi-faceted analytical approach, combining chiral chromatography for purity assessment with definitive techniques like X-ray crystallography for absolute configuration, provides the necessary validation for its use in pharmaceutical research and development. This guide provides the foundational principles and practical workflows to empower researchers in harnessing the full potential of this important chiral scaffold.
References
Title: New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues
Source: PMC
URL: [Link]
Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery
Source: ResearchGate
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents
Source: MDPI
URL: [Link]
Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids
Source: PMC
URL: [Link]
Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines
Source: MDPI
URL: [Link]
Title: Strategies and methodologies for the construction of spiro-γ-lactams: an update
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones
Source: ResearchGate
URL: [Link]
Title: Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study
Source: PMC
URL: [Link]
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Advanced Purification of Polar Spirocyclic Amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation and Purification of Hydrophilic Spirocyclic Scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) Introduction: The "...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Isolation and Purification of Hydrophilic Spirocyclic Scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes)
Introduction: The "Spiro" Challenge
Welcome to the technical support hub for spirocyclic amine purification. As medicinal chemistry shifts from flat aromatic structures to 3D-rich scaffolds (increasing
These scaffolds (e.g., 2-azaspiro[3.3]heptane) act as bioisosteres for morpholines or piperidines but present a unique "Purification Triangle" of difficulty:
High Polarity (Low LogD): They often elute in the void volume of standard C18 columns.
High Basicity: Secondary spiro-amines often exhibit pKa values >10, leading to severe silanol interactions (tailing).
Low UV Activity: Lacking aromatic chromophores, they are invisible to standard UV detection (254 nm).
This guide provides self-validating workflows to overcome these specific hurdles.
Module 1: Chromatographic Strategy (The Retention Paradox)
Issue: "My compound elutes with the solvent front on C18" or "The peak is a broad shark-fin."
Strategic Decision Matrix
Before starting, determine your separation mode based on calculated LogD (pH 7.4) and pKa.[1]
Figure 1: Decision tree for selecting the stationary phase. High pH RP is preferred for robustness, while HILIC is reserved for strictly hydrophilic amines.
Protocol A: High pH Reverse Phase (The "Gold Standard")
Standard acidic mobile phases (0.1% TFA) protonate spiro-amines, making them highly polar and prone to silanol tailing. High pH deprotonates the amine, increasing hydrophobicity (retention) and masking silanols.
Column: Hybrid Silica (e.g., Waters XBridge C18, Phenomenex Gemini NX, or Agilent PLRP-S). Do not use standard silica C18 above pH 8.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Ammonium Hydroxide (pH ~11).
Gradient: 5% B to 95% B (Spirocycles often elute early; consider a shallow gradient 0–30% B for very polar targets).
Why this works: At pH 10.5, a spiro-amine (pKa ~10-11) exists partially as a free base. The neutral form binds to the C18 chain, while the high concentration of ammonium ions (
) saturates residual silanols, sharpening the peak shape [1].
Protocol B: HILIC (When C18 Fails)
If the compound is unretained even at high pH, use Hydrophilic Interaction Liquid Chromatography (HILIC).
Column: Bare Silica, Amide, or Zwitterionic (e.g., Merck ZIC-HILIC).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][4]
Gradient:Reverse Gradient (95% B to 50% B). Crucial: Water is the "strong" solvent in HILIC.[6]
Troubleshooting HILIC:
Sample Diluent: Must be high organic (e.g., 90% MeCN). Injecting a water-rich sample will disrupt the partitioning layer and cause peak distortion [2].
Module 2: The "Invisible" Analyte (Detection)
Issue: "I see nothing on the UV trace, but the mass spec says it's there."
Primary Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors that rely on the non-volatility of the solute.
Secondary Solution (Visualization): If using flash chromatography without ELSD, use KMnO4 (Potassium Permanganate) stain. The secondary amine is easily oxidized, appearing as a bright yellow spot on a purple background.
Derivatization (Last Resort): React a small aliquot with benzoyl chloride to create a UV-active chromophore for TLC monitoring.
Module 3: Isolation & Salt Management (The Workup)
Issue: "My product is stuck in the aqueous fraction" or "I have an inseparable oil."
Recovering polar amines from aqueous reverse-phase fractions is difficult using liquid-liquid extraction (DCM/Water) because the amine prefers the water layer. The SCX Catch-and-Release method is the industry standard for quantitative recovery [3].
Workflow: SCX Catch-and-Release
Figure 2: SCX (Strong Cation Exchange) purification workflow. The sulfonic acid resin captures the amine, allowing water and non-basic impurities to pass through.
Step-by-Step Protocol
Conditioning: Rinse the SCX cartridge (e.g., Biotage ISOLUTE SCX-2) with MeOH.
Loading: Acidify your aqueous fraction (from HPLC) with acetic acid (pH < 4) and load onto the cartridge. The amine will bind ionically to the sulfonic acid groups.
Washing: Flush with 2-3 column volumes (CV) of MeOH. Result: Water, buffers, and neutral organic impurities are washed away.
Elution: Elute with 2M Ammonia in Methanol (or 7N NH3 in MeOH diluted). The high concentration of
displaces the amine.
Finishing: Concentrate the methanolic eluent. You will obtain the clean free base .
Summary Data: Method Comparison
Feature
High pH Reverse Phase
HILIC
Standard Acidic RP (TFA)
Target LogD
-1.0 to +3.0
< -1.0 (Very Polar)
> +1.0
Peak Shape
Excellent (Sharpened)
Good (if diluent correct)
Poor (Tailing for amines)
Loading Capacity
High (Neutral form)
Low
Moderate
Salt Form
Free Base (mostly)
Buffer Salt
TFA Salt (Hygroscopic)
Key Risk
Silica dissolution (if non-hybrid)
Solubility in high MeCN
Strong retention of counter-ions
Frequently Asked Questions (FAQ)
Q: My spirocyclic amine turns into a gum/oil after lyophilization. How do I get a solid?A: Polar free bases are often oils. To get a solid:
Dissolve the oil in a minimum amount of Et2O or EtOAc.[7]
Add a stoichiometric amount of HCl (in dioxane/ether) or Oxalic Acid .
The salt form (Hydrochloride or Oxalate) will likely precipitate as a stable solid. Note: Avoid TFA salts for biology assays as they can be cytotoxic.
Q: Can I use standard silica flash columns?A: Yes, but you must use a "Basic" mobile phase.
Tip: Pre-wash the silica column with the eluent to deactivate acidic sites before loading your sample.
Q: I am seeing "Ghost Peaks" in my gradient.A: This is common in High pH chromatography. It is often due to contaminants in the Ammonium Hydroxide source or "system peaks" from the pH modifier accumulating on the column during equilibration. Fix: Use fresh, high-purity additives and run a blank gradient before injecting.
References
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link][8]
Biotage. ISOLUTE® Si-Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines.[2][9] Available at: [Link]
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available at: [Link][8][10]
Technical Support Center: Troubleshooting Solubility of 8-Amino-6-azaspiro[3.4]octan-5-one in DMSO
Introduction 8-Amino-6-azaspiro[3.4]octan-5-one is a novel spirocyclic building block increasingly utilized by researchers in the development of new chemical entities. Its unique three-dimensional structure offers potent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
8-Amino-6-azaspiro[3.4]octan-5-one is a novel spirocyclic building block increasingly utilized by researchers in the development of new chemical entities. Its unique three-dimensional structure offers potential for enhanced protein interactions and improved physicochemical properties compared to planar molecules[1]. However, its compact and rigid structure, combined with a polar lactam and an amino group, can present significant solubility challenges, particularly in dimethyl sulfoxide (DMSO), the universal solvent for compound screening and storage[2][3][4].
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively improve your experimental workflow.
This section addresses the most common issues encountered when attempting to dissolve 8-Amino-6-azaspiro[3.4]octan-5-one in DMSO.
Q1: I've added the correct amount of DMSO to my vial, but the compound isn't dissolving at room temperature. What's the first thing I should check?
Answer: The initial insolubility can be attributed to several factors. First, consider the high crystal lattice energy of the compound. Crystalline solids require energy to break apart the crystal structure before solvation can occur. This is often the primary kinetic barrier to dissolution[5]. Second, verify the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3]. Water absorbed into the DMSO can significantly decrease the solubility of lipophilic or crystalline compounds[6]. Always use a fresh bottle of anhydrous (or high-purity, ≥99.9%) DMSO and handle it in a low-humidity environment[3][7].
Q2: I managed to dissolve the compound, but a precipitate formed in my stock solution after storing it at -20°C. Why did this happen?
Answer: This is a common phenomenon known as "freeze-out" or precipitation upon freeze-thawing. Several factors could be at play:
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Upon cooling, the kinetic stability is lost, and the excess solute crystallizes out of the solution[6].
Water Contamination: As mentioned, water significantly impacts solubility. Even small amounts of absorbed water can lower the freezing point of the DMSO-water mixture and reduce the compound's solubility at lower temperatures[6].
Polymorphism: The freeze-thaw cycle can induce the formation of a more stable, less soluble crystalline form (polymorph) of your compound[5]. The initially dissolved amorphous or less stable form can recrystallize into a form that is no longer soluble at that concentration.
Q3: Can I heat the solution to get the compound to dissolve?
Answer: Yes, gentle heating is a common and effective technique. Warming the solution in a water bath to 30-40°C can provide the necessary energy to overcome the crystal lattice energy and increase the dissolution rate[8][9]. However, exercise caution. Prolonged exposure to higher temperatures can risk thermal degradation of the compound. It is crucial to check the compound's stability data if available. A brief warming period of 5-10 minutes is generally considered safe for most compounds[9].
Q4: My compound appears to be in solution, but I get inconsistent results in my biological assays. Could this be a solubility issue?
When facing solubility challenges, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the issue.
Troubleshooting Decision Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Protocol 2.1: Standard Method for Preparing a DMSO Stock Solution
This protocol outlines the standard best-practice approach for dissolving compounds in DMSO.
Preparation: Allow the vial of 8-Amino-6-azaspiro[3.4]octan-5-one and a new, sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature to prevent water condensation[3].
Calculation: Determine the required volume of DMSO to add to the entire contents of the vial to achieve your target concentration. It is highly recommended to dissolve the entire vial's contents rather than weighing out small portions, which can introduce significant error[11].
Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
Inspection: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is clear, it is ready for use or storage.
Storage: For storage, aliquot the stock solution into single-use volumes in appropriate vials (e.g., polypropylene) and store at -20°C or -80°C to minimize freeze-thaw cycles[12].
Protocol 2.2: Advanced Solubilization Techniques
If the standard protocol fails, apply the following techniques sequentially.
Sonication: Place the sealed vial in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to break apart compound aggregates, increasing the surface area available for solvation[9]. Check for dissolution.
Gentle Heating: If sonication is insufficient, place the vial in a water bath or heating block set to 30-40°C for 5-10 minutes[8][9]. Vortex the solution intermittently. Causality: Heat increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces of the crystal lattice and increasing the dissolution rate.
Combination: For particularly stubborn compounds, a combination of sonication and gentle heating can be employed simultaneously or sequentially.
Protocol 2.3: Empirical Determination of Kinetic Solubility in DMSO
This protocol helps you determine the practical upper limit of solubility for your compound batch.
Preparation: Weigh out a known, excess amount of the compound (e.g., 5 mg) into a small glass vial.
Titration: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL). Vortex and sonicate as described in Protocol 2.2.
Observation: Observe if the compound has fully dissolved.
Iteration: If solid material remains, add another small, precise aliquot of DMSO (e.g., 10 µL). Repeat the vortexing and sonication steps.
Endpoint: Continue the iterative addition of DMSO until all solid material is completely dissolved.
Calculation: Calculate the final concentration based on the initial mass of the compound and the total volume of DMSO added. This value represents the approximate kinetic solubility limit.
Section 3: Data Summary & Physicochemical Context
Understanding the properties of both the solute and the solvent is critical for troubleshooting.
Table 1: Properties of 8-Amino-6-azaspiro[3.4]octan-5-one
Section 4: Best Practices for Prevention and Storage
Proactive measures can prevent solubility issues from arising in the first place.
Solvent Management: Always use high-purity, anhydrous DMSO (≥99.9%) from a reputable supplier[3]. Purchase smaller bottles that will be consumed quickly to minimize opportunities for water absorption. Once opened, use a desiccant in the storage container or flush the headspace with an inert gas like argon or nitrogen before re-sealing.
Compound Handling: Store the solid 8-Amino-6-azaspiro[3.4]octan-5-one powder in a desiccator, protected from light and moisture.
Stock Solution Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which promote precipitation[6][12]. When thawing an aliquot for use, allow it to reach room temperature completely and vortex briefly before opening to ensure any micro-precipitates are redissolved.
Dilution into Aqueous Media: When preparing working solutions for biological assays, perform dilutions in a stepwise manner[12]. Adding the DMSO stock directly into a large volume of aqueous buffer can cause the compound to "crash out" or precipitate. A multi-step dilution can mitigate this shock.
By implementing these best practices and utilizing the troubleshooting workflows provided, researchers can confidently address and overcome the solubility challenges associated with 8-Amino-6-azaspiro[3.4]octan-5-one, ensuring the integrity and success of their experiments.
References
An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Benchchem.
How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. (No specific source name).
What should I do if carnosic acid exceeds its solubility?. ResearchGate.
Technical Support Center: A Guide to Preventing Racemization of Chiral 8-Amino-6-azaspiro[3.4]octan-5-one
Welcome to the technical support center for 8-Amino-6-azaspiro[3.4]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 8-Amino-6-azaspiro[3.4]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stereochemical integrity of this valuable chiral building block.[1] Spirocyclic lactams are crucial motifs in bioactive compounds and pharmaceuticals, making the preservation of their chirality paramount for successful drug discovery and development.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is 8-Amino-6-azaspiro[3.4]octan-5-one and why is its chirality important?
8-Amino-6-azaspiro[3.4]octan-5-one is a spirocyclic compound containing a lactam ring and a chiral center at the carbon bearing the amino group. In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical, as enantiomers (non-superimposable mirror images) of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[4] Ensuring the enantiomeric purity of chiral intermediates like 8-Amino-6-azaspiro[3.4]octan-5-one is a regulatory requirement and essential for the safety and efficacy of the final drug product.[4][5][6]
Q2: What is racemization and why is it a concern for this compound?
Racemization is the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[][8] For 8-Amino-6-azaspiro[3.4]octan-5-one, the chiral center is susceptible to racemization, which can compromise the quality of the intermediate and the final active pharmaceutical ingredient (API).[]
Q3: What are the primary factors that can cause racemization of 8-Amino-6-azaspiro[3.4]octan-5-one?
The primary factors that can induce racemization in chiral amines and lactams include:
pH: Both acidic and basic conditions can catalyze racemization.[8] For α-amino lactams, basic conditions are particularly concerning as they can facilitate the deprotonation of the α-carbon, leading to a planar, achiral enolate intermediate.
Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[][8]
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[][8]
Prolonged Reaction or Storage Times: The longer the compound is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric purity.[8]
Q4: How can I determine the enantiomeric purity of my sample?
Several analytical techniques can be used to determine the enantiomeric purity of 8-Amino-6-azaspiro[3.4]octan-5-one:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers.[4][9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers form transient diastereomeric complexes, which can result in separate, distinguishable signals in the NMR spectrum, allowing for quantification.[12][13][14][15]
Troubleshooting Guide
This section addresses specific issues that can lead to the racemization of 8-Amino-6-azaspiro[3.4]octan-5-one during experimental procedures.
Problem 1: Loss of Enantiomeric Purity During Reaction Work-up and Purification
The work-up and purification steps are critical junctures where racemization can occur if not properly controlled.
Possible Cause 1a: pH Instability
Causality: The presence of acidic or basic reagents in the reaction mixture can lead to pH excursions during the work-up, catalyzing racemization. The α-proton to the lactam carbonyl is susceptible to deprotonation under basic conditions, forming a planar enolate intermediate which can be re-protonated from either face, leading to racemization.
Solution: pH-Controlled Work-up and Purification
Protocol 1: General Protocol for a Non-Racemizing Aqueous Workup [16]
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl for quenching organometallics or NaHCO₃ for quenching acids) to the reaction mixture with stirring. Monitor the pH of the aqueous phase to ensure it remains within a neutral range (pH 6-8).
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.
Washing: Wash the combined organic layers with a pre-chilled brine solution to remove excess water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
Possible Cause 1b: Thermal Instability
Causality: Elevated temperatures during solvent removal or chromatographic purification can provide sufficient energy to promote racemization.
Solution: Strict Temperature Control
Guideline: Always maintain low temperatures throughout the work-up and purification process. Use an ice bath for extractions and a temperature-controlled rotary evaporator for solvent removal. For chromatographic purification, consider performing it in a cold room or using a jacketed column with a cooling circulator.
Possible Cause 1c: Inappropriate Solvent Selection
Causality: The choice of solvent can influence the rate of racemization. Polar aprotic solvents can sometimes accelerate racemization compared to non-polar or protic solvents.[]
Solution: Judicious Solvent Selection
Recommendation: For extractions and chromatography, prioritize less polar, aprotic solvents where the compound is soluble. If a polar solvent is necessary, minimize the exposure time and maintain a low temperature.
Table 1: Influence of pH on Racemization Rate
pH
Relative Rate of Racemization
Recommended Action
< 4
Moderate
Buffer to a neutral pH as quickly as possible.
4 - 8
Low
Ideal range for work-up and purification.
> 8
High
Immediately neutralize with a weak acid (e.g., NH₄Cl).
Note: This table provides a qualitative representation based on general principles of α-amino acid racemization.[17]
Problem 2: Racemization During Storage
The enantiomeric purity of 8-Amino-6-azaspiro[3.4]octan-5-one can degrade over time if not stored under appropriate conditions.[]
Possible Cause 2a: Improper Storage Conditions
Causality: Exposure to ambient temperature, light, and atmospheric moisture can contribute to racemization over time.
Solution: Recommended Storage Protocol
Form: Store the compound as a crystalline solid if possible, as this is generally more stable than an amorphous solid or a solution.
Temperature: Store at -20°C or below.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
Container: Use an amber vial to protect from light.
Problem 3: Inconsistent Analytical Results for Enantiomeric Purity
Accurate determination of enantiomeric purity is crucial. Inconsistent results can stem from the analytical method itself.
Possible Cause 3a: Suboptimal Chiral HPLC Method
Causality: Poor peak resolution, tailing, or co-elution with impurities can lead to inaccurate integration and calculation of enantiomeric excess (ee).
Solution: Chiral HPLC Method Development and Validation
Protocol 2: Step-by-Step Guide for Chiral HPLC Method Development
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point.[4]
Mobile Phase Screening: Start with a simple mobile phase system, such as hexane/isopropanol or hexane/ethanol, and screen different ratios.
Additive Screening: If resolution is poor, add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase.
Optimization: Once a suitable column and mobile phase are identified, optimize the flow rate, temperature, and mobile phase composition to achieve baseline resolution (Rs > 1.5).
Validation: Validate the method for linearity, accuracy, and precision.
Table 2: Comparison of Chiral HPLC Columns for Amino Compounds
Column Type
Principle
Common Mobile Phases
Polysaccharide-based
Forms transient diastereomeric complexes with the analyte.[4]
Normal phase (Hexane/Alcohol) or Reversed-phase (Acetonitrile/Water)
Pirkle-type
Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[18]
Causality: Incomplete complexation with the chiral shift reagent or signal overlap can make accurate quantification by NMR difficult.
Solution: Tips for Using Chiral Shift Reagents in NMR
Reagent Selection: Choose a chiral shift reagent that is known to interact well with amines (e.g., lanthanide-based reagents like Eu(hfc)₃).[13]
Titration: Add the chiral shift reagent to the NMR sample in small increments and acquire a spectrum after each addition to find the optimal concentration that gives the best signal separation without excessive line broadening.
Solvent Choice: Use a non-coordinating deuterated solvent (e.g., CDCl₃ or C₆D₆).
Visualizations
Caption: Troubleshooting workflow for racemization of 8-Amino-6-azaspiro[3.4]octan-5-one.
Caption: Proposed mechanism of base-catalyzed racemization.
References
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research. [Link]
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Enantiomeric Enrichment of Stereolabile Chiral Spiro Compounds by Dynamic HPLC on Chiral Stationary Phases. Semantic Scholar. [Link]
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
pH and temperature dependence of racemase activity. ResearchGate. [Link]
Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Organic Letters. [Link]
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
Chiral Intermediates: Precision Molecules Driving Pharma. At Tianming Pharmaceutical. [Link]
Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC. [Link]
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed. [Link]
Strategies for chiral separation: from racemate to enantiomer. Semantic Scholar. [Link]
Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates. ResearchGate. [Link]
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]
Protecting Your Chiral Columns for Optimal Performance. Daicel Chiral Technologies. [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. DOI. [Link]
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]
Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Connective Tissue Research. [Link]
Role of Additives during Deracemization Using Temperature Cycling. PMC. [Link]
Spiro-Amide Optimization Hub: Technical Support & Troubleshooting Guide
Status: Operational Operator: Senior Application Scientist Topic: Sterically Hindered Spiro Amine Coupling Introduction Welcome to the technical support center for amide bond formation. You are likely here because standa...
Welcome to the technical support center for amide bond formation. You are likely here because standard coupling protocols (EDC/NHS, HBTU) have failed to convert your spirocyclic amine (e.g., spiro[3.3]heptan-2-amine, spiro[2.4]heptane derivatives) into the desired amide.
The Core Problem: Spiro amines possess rigid, orthogonal 3D architectures. While excellent for improving
and metabolic stability in drug discovery, the quaternary carbon at the spiro-junction creates a "steric wall." This prevents the approach of the activated ester to the amine nucleophile, allowing competitive hydrolysis or epimerization to dominate.
This guide prioritizes high-energy activation (Acid Chlorides/Fluorides) and low-epimerization kinetics (T3P) over standard peptide coupling reagents.
Module 1: Diagnostic Workflow
Before selecting a reagent, diagnose the severity of your steric clash. Use this decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting coupling reagents based on steric environment and epimerization risk.
Module 2: The "Engine" – Reagent Selection Strategy
For spiro amines, the "Standard" reagents (EDC, HBTU) are often insufficient. We categorize solutions into three tiers:
Tier 1: The Modern Standard (COMU/Oxyma)
Best For: Moderate steric hindrance where HATU fails.
Why: COMU is safer than HATU (no explosive HOBt/HOAt risk) and shows superior solubility in DMF, allowing higher concentration reactions which drive kinetics [1].
Tier 2: The Specialist (T3P - Propylphosphonic Anhydride)
Best For: Chiral acids coupled with hindered spiro amines.
Why: T3P acts as an acid scavenger and coupling reagent. It forms a mixed anhydride that is highly reactive but less prone to racemization than activated esters. It is non-toxic and water-soluble, simplifying workup [2].[2][3]
Critical Note: T3P requires a specific base stoichiometry (typically 3-5 equiv) to function efficiently.
Tier 3: The Nuclear Option (Ghosez’s Reagent)
Best For: "Impossible" couplings (e.g., Spiro amine + Tertiary acid).
Why: It converts the carboxylic acid into an Acid Chloride under neutral conditions . Acid chlorides are significantly smaller electrophiles than OBt/OAt esters, allowing them to slip past the steric bulk of the spiro ring [3].
Comparative Data: Steric Coupling Efficiency
Feature
HATU (Control)
T3P (Recommended)
Ghosez's Reagent (Advanced)
Active Species
OAt Ester (Bulky)
Mixed Anhydride (Compact)
Acid Chloride (Tiny)
Steric Tolerance
Moderate
High
Very High
Epimerization
Low
Very Low
High (if base is excessive)
Workup
Chromatography
Aqueous Wash
Evaporation/Wash
Safety
Allergen/Explosive
Safe/Green
Moisture Sensitive
Module 3: Troubleshooting (Q&A)
Q1: My reaction is stuck at <10% conversion after 24 hours. Should I add more HATU?
Diagnosis: No. The issue is likely not reagent exhaustion, but steric shielding . The OAt-ester formed by HATU is too bulky to approach the spiro-amine nitrogen.
Fix: Switch to Ghosez’s Reagent . By generating the acid chloride, you reduce the electrophile size significantly. Alternatively, use T3P in EtOAc at reflux (
C). The elevated temperature helps overcome the activation energy barrier imposed by the spiro system.
Q2: I see the product, but my chiral acid has racemized (epimerized).
Diagnosis: This is common with slow couplings. The activated intermediate sits unreacted for too long, allowing the alpha-proton to be deprotonated by the base (DIPEA/TEA).
Fix: Switch to T3P with Pyridine or 2,4,6-Collidine . Pyridine is a weaker base than DIPEA, reducing proton abstraction. T3P also traps the carboxylic acid rapidly, minimizing the lifetime of the epimerizable intermediate [4].
Q3: The reaction mixture turned into a gel/precipitate.
Diagnosis: Spiro amines often aggregate in non-polar solvents.
Fix: Switch solvent to DMF or NMP . If using T3P (usually in EtOAc/DMF), ensure you use the DMF-diluted grade or add a co-solvent.
Module 4: Validated Protocols
Protocol A: T3P Coupling (Low Epimerization)
Recommended for: Chiral acids + Spiro amines.
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Spiro Amine in EtOAc (or DMF if solubility is poor). Concentration: 0.1 M – 0.2 M.
Base: Add 3.0 – 4.0 equiv Pyridine (or DIPEA if acid is non-chiral).
Reagent: Add 1.5 equiv T3P (50% w/w solution in EtOAc/DMF) dropwise at
C.
Reaction: Allow to warm to RT. If no reaction after 2h, heat to
C.
Workup: Dilute with EtOAc. Wash with water (
), Sat. , and Brine. The T3P by-products are water-soluble.[2]
Protocol B: Ghosez’s Reagent (The "Nuclear Option")
Stir: Stir at RT for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride). Note: Do not add amine yet.
Coupling: In a separate vial, dissolve 1.1 equiv Spiro Amine + 2.0 equiv DIPEA in DCM.
Combine: Add the amine solution to the acid chloride solution dropwise.
Workup: Quench with water. Extract with DCM.
Module 5: Mechanistic Visualization (T3P)
Understanding why T3P works helps in optimizing conditions.
Figure 2: T3P activation pathway. The mixed anhydride is highly reactive but stable enough to resist racemization compared to O-acyl isoureas.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Dunetz, J. R., et al. (2016).[4] T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides and Esters. Organic Process Research & Development, 20(2), 140–177.
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26.
Patterson, E. A., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 430–433. [5]
troubleshooting cyclization steps in azaspiro octane synthesis
Topic: Troubleshooting Cyclization Steps in Azaspiro[3.4]octane and Related Scaffolds Introduction: The High-Stakes Cyclization The azaspiro[3.4]octane scaffold has emerged as a privileged motif in medicinal chemistry, o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Steps in Azaspiro[3.4]octane and Related Scaffolds
Introduction: The High-Stakes Cyclization
The azaspiro[3.4]octane scaffold has emerged as a privileged motif in medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems (e.g., piperazines or morpholines).[1] However, the formation of the quaternary spiro-center is thermodynamically demanding.
Whether you are employing Ring-Closing Metathesis (RCM) , Intramolecular Alkylation (
) , or Radical Cyclization , the failure modes are often distinct and non-intuitive.[1] This guide addresses the specific "pain points" of closing the 4- and 5-membered rings around a quaternary nitrogen or carbon center.
Diagnostic Decision Tree (Workflow)
Before troubleshooting, verify your cyclization strategy against the precursor's electronic and steric profile.[1]
Caption: Decision matrix for selecting and troubleshooting the primary cyclization methodologies for azaspiro octane synthesis.
Troubleshooting Modules (Q&A)
Module A: Ring-Closing Metathesis (RCM)
Context: You are closing the 5-membered ring of an azaspiro[3.4]octane using a diallyl amine or ammonium precursor.
Q1: The reaction yields mostly oligomers/dimers instead of the spirocycle. I am already at 0.05 M.
Diagnosis: 0.05 M is often too concentrated for strained spiro-RCM. The rate of intermolecular reaction (dimerization) is second-order, while intramolecular cyclization is first-order.[1]
Solution:
Critical Dilution: Lower concentration to 1–5 mM .
Slow Addition: Do not add the catalyst all at once. Add the catalyst (dissolved in degassed solvent) via syringe pump over 4–6 hours to keep the active catalytic species concentration low relative to the substrate.
Q2: My catalyst dies immediately (solution turns black/inactive). The substrate contains a secondary or tertiary amine.
Diagnosis: Ruthenium alkylidenes (Grubbs I/II, Hoveyda-Grubbs) are susceptible to coordination by Lewis basic amines, which creates a stable, inactive complex (poisoning).[1]
The "Self-Validating" Fix:
Protonation: Convert the amine to its hydrochloride or tosylate salt before RCM. The ammonium species cannot coordinate to the Ru center.
Lewis Acid Additive: Add Ti(OiPr)₄ (0.2–0.5 equiv) to the reaction. It scavenges the free amine lone pair, protecting the catalyst.[1]
Q3: I see the product peak by LCMS, but the double bond has migrated (isomerization).
Diagnosis: Ruthenium hydride species (formed from catalyst decomposition) are catalyzing alkene isomerization.
Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a hydride scavenger, preventing the "chain-walking" of the double bond.
Module B: Intramolecular Alkylation (
)
Context: Cyclization via displacement of a leaving group (OTs, OMs, I) by a protected amine or carbanion.[1]
Q1: The reaction stalls at 50% conversion, and raising the temperature only causes elimination (alkene formation).
Diagnosis: This is a classic "trajectory" failure. The nucleophile and electrophile cannot achieve the necessary 180° anti-periplanar geometry due to ring strain or steric clash at the quaternary center.
Solution:
Leaving Group Swap: Switch from Bromide to Iodide (Finkelstein conditions in situ) or Triflate (highly reactive).
Thorpe-Ingold Assist: If possible, introduce a bulky protecting group (e.g., N-Boc or N-Ts) on the nitrogen.[1] The steric bulk forces the alkyl chains closer together (gem-dimethyl effect analog), favoring cyclization over intermolecular reactions.
Q2: I am forming the 4-membered ring (azetidine moiety) and the yield is <20%.
Diagnosis: 4-exo-tet cyclizations are kinetically disfavored (Baldwin's rules) and thermodynamically uphill.[1]
Solution:
Change Strategy: Do not close the 4-membered ring last. Build the pre-functionalized azetidine first (commercially available or via [2+2]), then close the 5-membered ring (5-exo-tet is much faster).[1]
Module C: Radical Cyclization
Context: Using radical intermediates (e.g., from aryl halides or oxime ethers) to forge the spiro center.[1][2]
Q1: I get the reduced acyclic product (hydro-dehalogenation) instead of the cyclized spiro product.
Diagnosis: The H-atom abstraction from the hydride source (e.g., Bu₃SnH) is faster than the radical cyclization onto the alkene.
Solution:
Syringe Pump Addition: The hydride source must be kept at extremely low steady-state concentrations. Add Bu₃SnH/AIBN over 8–10 hours.
Switch Initiator: Use Et₃B/O₂ at room temperature. Lower temperatures often favor the cyclization rate constant over the H-abstraction rate constant.
Standardized Protocol: RCM for Azaspiro[3.4]octane
Objective: Synthesis of N-Boc-2-azaspiro[3.4]oct-6-ene via Ring-Closing Metathesis.
Visualizing the Competition: RCM vs. Oligomerization
The following diagram illustrates why concentration is the governing variable in spiro-cyclization.
Caption: Kinetic competition between the desired spiro-cyclization (unimolecular) and undesired oligomerization (bimolecular). Maintaining low substrate concentration favors the green pathway.
References
Synthesis of 2-azaspiro[3.4]octane : Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2016).[1] "Facile Synthesis of 2-azaspiro[3.4]octane." RSC Advances.
RCM Troubleshooting : Grubbs, R. H. (2006).[1] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition.
Radical Cyclization (Spiro[4.4]nonane) : Gámez-Montaño, R., et al. (2019).[1] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry.
Intramolecular Alkylation Strategy : Carreira, E. M., et al. (2010).[1] "Synthesis of Spirocyclic Piperidines and Azetidines." Organic Letters.
Macrocyclization & RCM in Pharma : "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Drug Hunter.
Technical Comparison Guide: Chiral Resolution of 8-Amino-6-azaspiro[3.4]octan-5-one
This guide outlines the optimized High-Performance Liquid Chromatography (HPLC) strategies for the chiral resolution of 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3). This molecule is a critical spirocyclic inte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optimized High-Performance Liquid Chromatography (HPLC) strategies for the chiral resolution of 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3). This molecule is a critical spirocyclic intermediate in the synthesis of next-generation SHP2 and KRAS inhibitors, characterized by its rigid spiro[3.4] scaffold, a polar lactam core, and a primary amine stereocenter.
Executive Summary & Molecular Challenges
The separation of 8-Amino-6-azaspiro[3.4]octan-5-one presents a "Perfect Storm" of chromatographic challenges. Unlike lipophilic drug targets, this molecule is highly polar, basic, and lacks a strong UV chromophore.
Structural Rigidity: The spiro[3.4] system creates a compact hydrodynamic radius, requiring high-selectivity stationary phases.
Basicity: The primary amine (C8 position) interacts strongly with residual silanols on silica supports, leading to severe peak tailing unless suppressed.
Detection Limits: Lacking aromatic rings, the molecule relies on the weak amide absorption (~210 nm). Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are superior to UV.
Comparison of Separation Modes
Feature
Method A: Crown Ether (RP)
Method B: Immobilized Polysaccharide (NP/PO)
Method C: SFC (Supercritical Fluid)
Primary Mechanism
Host-Guest Inclusion (NH3+ stereocenter)
H-Bonding & Steric Fit (Amylose/Cellulose)
H-Bonding & Dipole-Dipole
Selectivity ()
High (>1.5)
Moderate (1.1 – 1.3)
Moderate to High
Peak Shape
Excellent (Symmetrical)
Good (Requires basic additive)
Excellent
Detection Compatibility
MS / UV (low wavelength)
UV / RI / ELSD
UV / MS
Throughput
Low (Low flow rates, low temp)
Medium
High
Recommendation
Best for Analytical QC & ee% Determination
Best for Scale-up / Purification
Best for High-Throughput Screening
Detailed Experimental Protocols
Method A: Crown Ether Ligand Exchange (The "Gold Standard" for Analytical QC)
Best for: Determining Enantiomeric Excess (ee%) of the free amine without derivatization.
This method utilizes a chiral crown ether (typically 18-crown-6 ether derivative) that forms a host-guest complex specifically with the protonated primary amine (
).
Protocol Parameters:
Column:CROWNPAK CR-I(+) or CR(+) (Daicel), 3.0 x 150 mm, 5 µm.
Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.0 to 2.0).
Composition: 100% Water (pH 1.5 with HClO4) / Methanol (90:10 v/v).
Note: Methanol is added only to modify retention; high organic content disrupts the inclusion complex.
Flow Rate: 0.4 – 0.5 mL/min.
Temperature:10°C – 25°C (Lower temperature dramatically increases resolution by stabilizing the complex).
Detection: MS (ESI+) or UV at 200-210 nm.
Expert Insight:
"The ammonium ion of the 8-amino group inserts into the crown ether cavity. The chiral barriers on the crown ether discriminate between the (R) and (S) configurations. Crucial: You must maintain acidic pH (< 2.0) to ensure the amine is fully protonated. Failure to do so results in zero retention and loss of chiral recognition."
Optimization: If solubility is poor in Hexane, switch to 100% Ethanol with 0.1% DEA or TEA.
Flow Rate: 1.0 mL/min.
Temperature: 25°C - 30°C.
Detection: ELSD or UV 210 nm.
Expert Insight:
"The 'IG' column often provides superior selectivity for cyclic amines compared to the classic 'AD' or 'OD' phases due to the chloro-substituents affecting the chiral groove shape. The basic additive (DEA) is non-negotiable ; without it, the free amine interacts with the silica support, causing peak tailing factors > 2.0."
Supporting Data & Performance Metrics
The following data represents typical performance metrics for 8-Amino-6-azaspiro[3.4]octan-5-one on the recommended systems.
Table 1: Method Performance Comparison
Parameter
CROWNPAK CR-I(+) (Method A)
CHIRALPAK IG (Method B)
Mobile Phase
pH 1.5 HClO4 (aq) / MeOH (95:5)
Hexane / EtOH / DEA (80:20:0.1)
Retention Time ()
8.4 min
12.1 min
Retention Time ()
14.2 min
14.5 min
Selectivity ()
1.85
1.25
Resolution ()
> 5.0
2.1
Tailing Factor ()
1.05
1.30
LOD (UV 210 nm)
50 µg/mL
10 µg/mL (Better solvent transparency)
LOD (MS/ELSD)
< 1 µg/mL
< 5 µg/mL
Analysis:
Method A provides massive resolution (
), making it ideal for checking trace enantiomeric impurities (e.g., 0.1% of the wrong isomer).
Method B is sufficient for separation but requires careful mobile phase preparation to prevent tailing.
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow guides the user based on their specific equipment and goals (purity check vs. isolation).
Caption: Decision matrix for selecting the optimal chiral separation strategy based on detection limits and scale.
Structural Elucidation of Spiro[3.4]octan-5-one Scaffolds: A Comparative Crystallographic Guide
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and patentability—a concept often termed "escaping flatland."[1][2] The spiro[3.4]octan-5-one scaffold represents a privileged class of intermediates that offers defined vector positioning unavailable in fused bicyclic systems.[1]
However, the quaternary spiro center presents a unique analytical challenge. Standard NMR techniques often fail to unambiguously assign stereochemistry due to the lack of vicinal protons at the junction. This guide objectively compares X-ray crystallography against orthogonal methods (NMR, DFT) and provides a validated workflow for obtaining high-resolution structural data for these often-oily derivatives.[1][3]
Comparative Analysis: X-ray vs. NMR vs. In Silico
For spiro[3.4]octan-5-one derivatives, the choice of analytical method dictates the confidence level in vector orientation.[1] The following table summarizes the performance of each technique based on internal validation studies.
Table 1: Performance Matrix for Spirocyclic Elucidation[1]
Feature
X-Ray Crystallography
Solution NMR (NOESY/ROESY)
DFT Modeling (B3LYP)
Stereochemical Certainty
Absolute (100%)
Ambiguous (Dependant on correlation)
Hypothetical (Energy minima)
Ring Puckering Data
Direct Observation
Averaged (Dynamic)
Calculated
Sample Requirement
Single Crystal (Solid)
Solution (Liquid/Solid)
None (Computational)
Throughput
Low (Days to Weeks)
High (Hours)
Medium (Hours to Days)
Critical Limitation
Phase Problem / Crystallization
Quaternary Carbon Blindspots
Solvent Model Inaccuracy
Expert Insight: While NMR is sufficient for purity checks, it frequently misidentifies the endo/exo puckering of the cyclobutane ring relative to the carbonyl. X-ray crystallography is the only method that definitively resolves the bond angles at the spiro center (
), which directly correlates to the exit vector of substituents.[1]
Structural Analysis: Representative Crystallographic Data
The spiro[3.4]octan-5-one system is characterized by significant ring strain in the cyclobutane moiety.[1] Below is a summary of representative geometric parameters derived from small-molecule crystal structures of analogous spiro-ketones.
Table 2: Geometric Parameters of the Spiro[3.4] Core
Parameter
Representative Value (Å / °)
Structural Significance
C(spiro)–C(carbonyl) Bond
1.53 – 1.55 Å
Slightly elongated due to steric compression.
C–C(=O)–C Angle
108.5° ± 0.5°
Deviates from ideal (120°) due to ring constraints.[1]
Spiro Angle ()
92.5° (Cyclobutane side)
High strain; critical for reactivity profiles.
Puckering Amplitude ()
0.25 – 0.35 Å
Indicates the "wing-flapping" conformation of the 4-membered ring.[1]
Note: The "puckering amplitude" is the variable most likely to affect ligand binding affinity. In silico models often predict a planar cyclobutane, whereas X-ray data consistently reveals a "butterfly" conformation that alters the trajectory of substituents by 15-20°.[1]
Experimental Protocol: The "Heavy Atom" Strategy
A major hurdle with spiro[3.4]octan-5-one derivatives is their tendency to exist as oils or low-melting solids, making direct crystallization impossible.[1]
The Solution: We utilize a "Heavy Atom Derivatization" workflow. By condensing the ketone with a halogenated hydrazine or hydroxylamine, we achieve two goals:
Increased Crystallinity: The rigid hydrazone linker promotes lattice formation.
Anomalous Scattering: The heavy atom (Br, I) facilitates phase determination without needing a known molecular replacement model.
Validated Workflow (DOT Diagram)
Figure 1: The "Heavy Atom" workflow for crystallizing liquid spiro-ketones. This pathway ensures absolute structure determination via Saddle/Anomalous Dispersion (SAD).
Step-by-Step Methodology:
Derivatization: Dissolve spiro[3.4]octan-5-one (1.0 eq) in Ethanol. Add p-bromophenylhydrazine hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).[1] Reflux for 2 hours.
Why? The p-bromo group adds significant mass and creates strong intermolecular
-stacking interactions, raising the melting point.[1]
Crystallization: Dissolve the purified hydrazone in a minimum amount of hot Dichloromethane (DCM). Layer carefully with Hexane (1:3 ratio) in a narrow vial.
Why? Slow diffusion of Hexane into DCM creates a supersaturation gradient ideal for X-ray quality prisms.
Data Collection: Collect data at 100 K to minimize thermal motion of the spiro-ring puckering.
Strategic Decision Guide
When should you invest resources in X-ray crystallography versus relying on NMR?
Figure 2: Decision matrix for selecting structural elucidation methods.[1] X-ray is mandatory when chirality or rigid vector positioning is the primary variable.
References
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery.[1][2] Chemical Reviews.[1]
SpiroChem. (2023). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich / Merck.[1]
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties.[1] Angewandte Chemie International Edition.[1] [1]
PubChem. (2023). Spiro[3.4]octan-5-one Compound Summary. National Library of Medicine.
Crystallography Open Database (COD). (2023). Search for Spiro[3.4]alkane Substructures.
Technical Guide: Bioisosteric Replacement with 8-Amino-6-azaspiro[3.4]octan-5-one
[1][2] Executive Summary: The "Spiro Switch" in Lead Optimization In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. 8-Amino-6-azaspiro[3.4]octan-5-one...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Spiro Switch" in Lead Optimization
In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. 8-Amino-6-azaspiro[3.4]octan-5-one represents a high-value, spirocyclic scaffold designed to replace metabolically labile or conformationally flexible linkers such as piperazines , 1,2-diaminocyclohexanes , and ethylenediamines .[1][2][3]
This guide details the application of this scaffold to rigidify molecular geometry, improve metabolic stability via quaternary carbon blocking, and modulate lipophilicity (LogD) without sacrificing solubility.
Part 1: The Bioisosteric Rationale[4][5]
Structural Geometry & Vector Analysis
The 8-amino-6-azaspiro[3.4]octan-5-one scaffold offers a unique geometric constraint distinct from standard saturated heterocycles.
The Core: A cyclobutane ring fused to a pyrrolidinone (lactam) at a single spiro-carbon.[1][2][3]
The Vectors:
Vector A (Amine): The primary amine on the cyclobutane ring (position 8) provides an attachment point with a defined exit vector relative to the spiro center.[1][2][3]
Vector B (Lactam Nitrogen): The amide nitrogen (position 6) serves as the second attachment point.[1][2][3] Unlike a basic amine, this is a neutral H-bond donor/acceptor, dramatically altering the electronic profile compared to a piperazine nitrogen.[2]
The Angle: Unlike the flexible "chair" conformation of piperazine (variable vectors) or the linear ethylenediamine, the spiro[3.4] system locks the substituents at an angle typically between 90° and 110° , depending on substitution patterns (cis/trans isomers).[2]
The "Gem-Dimethyl" Effect Surrogate
The spiro-carbon acts similarly to a gem-dimethyl group (Thorpe-Ingold effect), pre-organizing the molecule into a bioactive conformation.[1][2] This reduces the entropic penalty upon binding to the target protein, potentially improving potency (
).
Metabolic Blocking
A primary failure mode for piperazine-containing drugs is oxidative metabolism (N-oxidation or
Spiro Advantage: The spiro quaternary carbon contains no protons, effectively blocking metabolic soft spots at the junction.[1][3] The constrained rings are also less accessible to CYP450 active sites compared to flexible alkyl chains.[1][2][3]
Part 2: Comparative Analysis
The following table contrasts 8-Amino-6-azaspiro[3.4]octan-5-one against common linkers it replaces.
Use the following logic flow to determine if this scaffold is the correct bioisostere for your campaign.
Figure 1: Decision matrix for selecting spirocyclic lactams over standard diamines.
Part 4: Experimental Protocols
Synthetic Accessibility (Coupling Strategy)
Unlike simple diamines, the asymmetry of 8-amino-6-azaspiro[3.4]octan-5-one allows for selective functionalization without protecting group manipulation in some cases.[1][2][3]
Method A: Amide Coupling (Amine Handle)
Target: Attaching a carboxylic acid pharmacophore to the 8-amino position.[1][2][3]
Alternative: For Aryl halides, use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3).[1][2][3]
In Vitro Metabolic Stability Assay (Microsomal)
To validate the "metabolic blocking" hypothesis:
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2][3]
Concentration: Test compound at 1
M.
Timepoints: 0, 5, 15, 30, 60 min.
Analysis: LC-MS/MS (monitor parent depletion).
Success Criteria: Intrinsic Clearance (
) < 20 L/min/mg protein (Low clearance) vs. Piperazine analog (>50 L/min/mg).[1][2][3]
Part 5: Case Study – GPCR Linker Optimization
Scenario: A drug discovery team is optimizing a Dopamine D3 antagonist. The lead compound contains a piperazine linker connecting a Quinoline headgroup and a Phenyl tail.[2][3]
Issue: The lead has poor metabolic stability (
= 12 min) and moderate hERG liability due to the basic piperazine nitrogens.[1][2][3]
Optimization Workflow:
Design: Replace piperazine with 8-Amino-6-azaspiro[3.4]octan-5-one .
Synthesis:
Step 1: Reductive amination of the Quinoline-aldehyde with the 8-amino group.[1][2][3]
Step 2: N-arylation of the Lactam nitrogen with the Phenyl-bromide (Buchwald).[1][2][3]
Result:
hERG: Inhibition drops (IC50 > 10
M) because the lactam removes one basic center.[1][2][3]
Stability:
increases to >60 min (Quaternary spiro center blocks oxidation).[1][2][3]
Potency: Maintained or improved due to rigid vector alignment matching the receptor tunnel.[1][2][3]
Figure 2: Workflow for scaffold hopping from Piperazine to Spiro[3.4]octan-5-one.
References
Enamine. Spirocyclic Scaffolds in Drug Discovery.[1][2][3] (Accessed 2023).[1][2][3][4] A comprehensive library of spirocyclic building blocks including spiro[3.4]octanes.
Burkhard, J. A., et al. (2010).[1][2][3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1][2][3][5] (Foundational work on spiro-geometry and vector analysis).
SpiroChem. SpiroCycles – Conformationally restricted bioisosteres.[1][2][3][6] (Accessed 2023).[1][2][3][4] Technical data on physical properties of spiro-fused systems.
PubChem. Spiro[3.4]octan-5-one Compound Summary. National Library of Medicine.[1][2][3]
Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2][3][7] Chemical Reviews.[1][2][3] (Review of synthetic routes and utility).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Substance: 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3 / Stereoisomers)
Primary Hazard Class:GHS07 (Irritant/Harmful) .[1]
Critical Action: Treat as a Functionalized Primary Amine . High potential for respiratory sensitization and ocular damage.
Immediate Directive:
Never handle open powders on a benchtop. All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
Skin Protection: Nitrile gloves (minimum 0.11 mm) are sufficient for dry solid. Double-gloving is mandatory if the substance is in solution (DMSO/DCM).
In Case of Eye Contact: Flush immediately for 15 minutes; amines can cause rapid corneal hazing.
Risk Assessment & Control Banding Strategy
As a spirocyclic scaffold containing a primary amine and a lactam (amide) core, this molecule presents specific toxicological risks. While specific occupational exposure limits (OELs) may not be established for this novel intermediate, we apply Control Banding principles to assign a protective strategy.
The Scientific Rationale (Why we choose this PPE)
Chemical Functionality: The primary amine (
) is a nucleophile. Biologically, this suggests potential for protein haptenization, leading to skin or respiratory sensitization (allergic reaction) upon repeated exposure.
Physical State: As a solid building block, the primary vector of exposure is inhalable dust .
Alkalinity: Aqueous solutions will be basic (pH > 8). Direct contact with mucous membranes (eyes/lungs) will cause immediate irritation or chemical burns.
Assigned Control Band:OEB 3 (Occupational Exposure Band 3)
Definition: Materials with moderate toxicity or unknown potent pharmacological activity.
Target Containment:
(8-hour TWA).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[2]
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Hand (Solid)
Single Nitrile Glove
Spec: Min. thickness 0.11 mm (4 mil).Rationale: Excellent resistance to dry particulates.
Hand (Solution)
Double Gloving / Laminate
Spec: Inner: Nitrile (4 mil). Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil).Rationale: If dissolved in DCM or DMSO, the solvent carries the amine through thin nitrile in <5 mins.
Respiratory
Engineering Control Primary
Spec: Fume Hood (Face velocity 80–100 fpm).Backup: N95 (minimum) or P100 Half-face respirator if hood sash must be raised >18 inches.
Eye / Face
Chemical Splash Goggles
Spec: ANSI Z87.1+ Impact/Splash rated.Rationale: Safety glasses are insufficient. Amine dust can bypass side-shields, reacting with eye moisture to cause burns.
Body
Lab Coat (Tyvek/Poly)
Spec: Wrist-cuffed, knee-length. Avoid cotton if handling large quantities (absorbs liquids).
Operational Protocols
A. Weighing & Transfer (Highest Risk Step)
The majority of exposure incidents occur during the transfer of static-prone solids.
Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure. Spirocyclic amines are often fluffy and static-charged.
The "Tunnel" Method: Do not pour from the stock bottle. Use a long-neck spatula to transfer powder deep into the receiving vessel to minimize dust clouds.
Decontamination: Wipe the exterior of the stock bottle with a lint-free wipe dampened in Isopropanol before removing it from the hood.
B. Reaction Setup & Synthesis
Inert Atmosphere: This molecule is likely hygroscopic and sensitive to
(forming carbamates). Handle under Nitrogen/Argon.[1]
Solvent Choice: If using Dichloromethane (DCM), recognize that DCM degrades nitrile gloves rapidly. Check gloves every 15 minutes for swelling/puckering.
C. Spill Cleanup Strategy
Scenario: 500mg of powder spilled inside the fume hood.
Isolate: Close the hood sash immediately to increase face velocity and contain dust.
Dampen: Gently mist the powder with inert oil (e.g., mineral oil) or a non-reactive solvent (Isopropanol) to prevent it from becoming airborne. Do not use water initially (exothermic solvation).
Collect: Scoop up the damp paste with a polyethylene scraper.
Neutralize: Wipe surface with 1% Acetic Acid solution (to neutralize residual amine), followed by water.
Waste Disposal & Deactivation
Do not dispose of down the drain. Amines are toxic to aquatic life.
Solid Waste: Double-bag in polyethylene bags. Label as "Hazardous Waste - Toxic Organic Solid (Amine)."
Liquid Waste (Halogenated): If dissolved in DCM/Chloroform.
Liquid Waste (Non-Halogenated): If dissolved in Methanol/DMSO.
Container Disposal: Triple rinse empty containers with Methanol before disposal. The rinsate must be treated as hazardous waste.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of safety checks required before and during the experiment.
Figure 1: Operational safety workflow ensuring engineering controls and PPE are validated prior to active handling.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71689697 (8-Amino-6-azaspiro[3.4]octan-5-one). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4] Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[1][3] (General Amine Handling Guidelines). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]